N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide - 865657-48-3

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Catalog Number: EVT-3100640
CAS Number: 865657-48-3
Molecular Formula: C27H27N3O4S
Molecular Weight: 489.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147: N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide

Compound Description: J147 is a promising drug candidate for treating Alzheimer's disease. []

1-(3,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole studied as part of the research exploring J147 and its structural analogs. []

Relevance: This triazole shares the trifluoromethyl substituent with J147 and is investigated for its potential similarities in biological activity and conformational properties. While not directly related to N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide, the research highlights the exploration of various aromatic and heterocyclic substitutions in drug development, which can be valuable in understanding structure-activity relationships for the target compound as well. []

1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is another 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole explored in the same research context as the previous compound. []

Relevance: Similar to the previous compound, this triazole is studied due to its shared trifluoromethyl group with J147. Its structural variation compared to the other triazoles provides insights into the impact of different substituents on potential biological activity and conformational characteristics. This understanding can be helpful in designing and exploring potential derivatives of N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide. []

1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This triazole, also part of the J147 related compounds, incorporates a 4-methoxyphenyl group at the 4-position of the triazole ring. []

Relevance: The presence of the 4-methoxyphenyl group in this compound and N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide points towards a potential shared pharmacophoric element. Exploring the impact of the 4-methoxyphenyl group on the biological activity of both compounds can provide valuable insights into structure-activity relationships and aid in the development of further derivatives. []

1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole [] whose minimum-energy conformation, as determined by molecular electrostatic potential calculations, is similar to one of the minimum-energy conformations of J147. []

Relevance: This triazole is closely related to N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide, as it also contains a 4-methoxyphenyl substituent. In addition, its structural similarity to J147, particularly in its minimum-energy conformation, further emphasizes the potential for exploring shared pharmacophoric elements and developing structure-activity relationships for compounds with these structural features. []

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor that is currently in clinical trials. []

Relevance: Apremilast shares the 3-ethoxy-4-methoxyphenyl substituent with N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide. This structural similarity indicates a potential shared pharmacophoric element that may contribute to the biological activity of both compounds. Investigating the role of the 3-ethoxy-4-methoxyphenyl group in the context of both compounds could provide valuable insights into their structure-activity relationships and guide the design of new derivatives. []

MF498: N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in reducing inflammation and relieving joint pain in rodent models of rheumatoid arthritis and osteoarthritis. []

Relevance: MF498 is not directly structurally related to N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide, but it highlights the pharmacological potential of compounds containing a 2-(methoxyphenyl)acetamide moiety. This structural feature suggests that exploring modifications of the acetamide portion in the target compound could lead to the development of derivatives with new or improved biological activities. []

Properties

CAS Number

865657-48-3

Product Name

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide

Molecular Formula

C27H27N3O4S

Molecular Weight

489.59

InChI

InChI=1S/C27H27N3O4S/c1-17-5-7-18(8-6-17)25-27(30-26(29-25)19-9-12-21(32-2)13-10-19)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

WTJKUAVCCZAGOC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.